2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities.
- Its chemical structure consists of a thiazolopyrimidine core with a 2-methoxyethyl group, a 4-chlorobenzylidene moiety, and a thiophen-2-yl substituent.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: In this method, an arylboronic acid (or boronate ester) reacts with an aryl halide (such as 4-chlorobenzyl bromide) in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction occurs under mild conditions.
Industrial Production: While I don’t have specific industrial production details, research laboratories typically prepare Compound X on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory activities.
Industry: Industries may use Compound X as a starting material for drug development or other applications.
Mechanism of Action
- Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
- Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds: Other thiazolopyrimidines with diverse substituents exist, but Compound X’s specific combination of functional groups makes it unique.
Uniqueness: Highlighting its distinct features, such as the 2-methoxyethyl group and the thiophen-2-yl substituent, sets it apart from related compounds.
Remember that Compound X’s potential applications and mechanisms are still subjects of ongoing research
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Sigma-Aldrich: ETHYL (2E)-2-(4-CHLOROBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Sigma-Aldrich: 2-METHOXYETHYL (2E)-7-METHYL-3-OXO-2-[4-(PENTYLOXY)BENZYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-
Properties
CAS No. |
617697-08-2 |
---|---|
Molecular Formula |
C22H19ClN2O4S2 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ |
InChI Key |
CNGXDDLVHHQKRH-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.